6-Bromophthalazine-1,4-diol
Overview
Description
6-Bromophthalazine-1,4-diol is a chemical compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol . It is characterized by the presence of a bromine atom attached to a phthalazine ring, which also contains two hydroxyl groups. This compound is typically found as a white to off-white solid and is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromophthalazine-1,4-diol involves the bromination of phthalazine derivatives. One common method includes the reaction of 4-bromophthalic anhydride with hydrazine hydrate, followed by oxidation to yield the desired product . The reaction conditions typically involve the use of solvents such as methanol and water, and the product is purified through filtration and drying under vacuum at 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including bromination and oxidation reactions, followed by purification steps to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromophthalazine-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the bromine atom or the hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine-1,4-dione derivatives, while substitution reactions can produce various substituted phthalazines .
Scientific Research Applications
6-Bromophthalazine-1,4-diol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Bromophthalazine-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydrophthalazine-1,4-dione
- 1,4-Dichlorophthalazine-6-carbonitrile
- 5-Aminophthalazine
- 1-Chloro-6-fluorophthalazine
Uniqueness
6-Bromophthalazine-1,4-diol is unique due to the presence of both bromine and hydroxyl groups on the phthalazine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
6-bromo-2,3-dihydrophthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQSROUAIPXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464085 | |
Record name | 6-Bromophthalazine-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76240-49-8 | |
Record name | 6-Bromophthalazine-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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